REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([OH:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17]>>[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([OH:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17] |f:2.3|
|
Name
|
|
Quantity
|
730.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
620 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 (± 15) °C
|
Type
|
CUSTOM
|
Details
|
with stirring, to a reaction temperature of 140 to 170° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm)
|
Type
|
DISTILLATION
|
Details
|
a distillation column (10 theoretical plates)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was rapidly heated
|
Type
|
CUSTOM
|
Details
|
the water of reaction
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DISTILLATION
|
Details
|
was distilled off at normal pressure
|
Type
|
CUSTOM
|
Details
|
The remainder of the water of reaction
|
Type
|
CUSTOM
|
Details
|
was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
at a reaction temperature of 170 to 190° C
|
Type
|
CUSTOM
|
Details
|
after a further residence time of 2.0 hours (3.5 hours in total)
|
Duration
|
3.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O.C(CCCCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1265 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |